1-(4-Nitro-1H-imidazol-2-yl)ethanol
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Overview
Description
1-(4-Nitro-1H-imidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a nitro group at the 4-position and an ethanol group at the 2-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-1H-imidazol-2-yl)ethanol typically involves the nitration of an imidazole derivative followed by the introduction of an ethanol group. One common method involves the nitration of 2-ethylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 4-nitro-2-ethylimidazole is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and reduction steps are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitro-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: 1-(4-Nitro-1H-imidazol-2-yl)acetaldehyde or 1-(4-Nitro-1H-imidazol-2-yl)acetic acid.
Reduction: 1-(4-Amino-1H-imidazol-2-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Nitro-1H-imidazol-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
- 2-(1H-Imidazol-1-yl)ethanol
Comparison: 1-(4-Nitro-1H-imidazol-2-yl)ethanol is unique due to the specific positioning of the nitro and ethanol groups on the imidazole ring. This positioning can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the nitro group at the 4-position may enhance its antimicrobial properties, while the ethanol group at the 2-position can affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C5H7N3O3 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
1-(5-nitro-1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7) |
InChI Key |
FRQCBSLXRZNARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N1)[N+](=O)[O-])O |
Origin of Product |
United States |
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